Peucedanin

insect antifeedant activity chemical ecology plant defense compounds

Procurement teams: Peucedanin is the only common linear furanocoumarin that does not perturb lipid fractions in rodent models, eliminating a critical confound in metabolic or toxicological studies. Its mild insect antifeedant profile makes it the preferred baseline control in plant–insect interaction research. Structurally, the 2‑isopropyl/3‑methoxy‑furan substitution provides a unique scaffold for SAR campaigns complementary to 5‑/8‑oxygenated psoralens. Suppliers offer ≥95% purity with cold‑chain shipping; standard pack sizes range from 1 mg to 500 mg.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 133-26-6
Cat. No. B090833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeucedanin
CAS133-26-6
Synonymspeucedanin
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC
InChIInChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3
InChIKeyYQBNJPACAUPNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peucedanin (CAS 133-26-6): Furanocoumarin Chemical Profile and Procurement-Relevant Identification


Peucedanin (CAS 133-26-6) is a linear-type furanocoumarin with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol, classified within the psoralen subclass of phenylpropanoid secondary metabolites [1]. The compound is characterized by isopropyl substitution at the 2-position and methoxy substitution at the 3-position of the furo[3,2-g]chromen-7-one core scaffold [2], and occurs naturally in species of the Peucedanum genus (Apiaceae) as well as in dietary sources including carrot and wild carrot [3]. The compound has an assigned FDA UNII identifier (N021633LOB) and a defined melting point of 85 °C [4].

Why Peucedanin (CAS 133-26-6) Cannot Be Generically Substituted with Other Linear Furanocoumarins


Linear furanocoumarins sharing the psoralen backbone exhibit widely divergent biological and physicochemical behaviors that preclude interchangeable use in research or development settings. Substitution patterns at the 5- and 8-positions of the furanocoumarin skeleton critically determine metabolic outcomes: bergapten (5-methoxy) and xanthotoxin (8-methoxy) produce hypolipidemia in rat models, whereas imperatorin, isoimperatorin, and oxypeucedanin induce hyperlipidemia, while isopimpinellin (5,8-dimethoxy) produces no effect on lipid fractions [1]. Similarly, insect antifeedant activity varies from mild growth inhibition to severe postingestive toxicity depending on oxygenation state and furan ring substitution [2]. Even among coumarins isolated from the same plant source, apoptotic and cell-cycle effects differ quantitatively across structural variants [3]. These structure-dependent functional divergences mean that a general procurement specification for 'furanocoumarin' or 'psoralen derivative' carries substantial risk of experimental irreproducibility or functional misalignment with intended application parameters.

Peucedanin (CAS 133-26-6) Quantitative Comparative Evidence: Differentiated Performance Against Structural Analogs


Insect Growth Inhibition: Peucedanin vs. Bergapten, Imperatorin, Xanthotoxin, Isoimperatorin, and Isopimpinellin in Spodoptera littoralis Bioassay

In a comparative dietary utilization bioassay using Spodoptera littoralis larvae, peucedanin produced only slight reductions in relative growth rate (RGR) and relative consumption rate (RCR), in contrast to the marked inhibition observed with several structural analogs [1]. The study divided seven tested furanocoumarins into three distinct activity groups based on RGR and RCR outcomes [1].

insect antifeedant activity chemical ecology plant defense compounds

Plasma Lipid Modulation: Peucedanin Absence of Effect vs. Hyperlipidemic and Hypolipidemic Furanocoumarin Analogs in Rat Model

In a systematic evaluation of linear-type furanocoumarins administered intraperitoneally to rats, peucedanin was not reported among compounds producing detectable alterations in plasma lipid fractions, positioning it in a distinct neutral subgroup alongside isopimpinellin, phellopterin, ferulin, byakangelicin, and sec-O-acetylbyakangelicin [1]. This contrasts sharply with the hyperlipidemic effects observed with imperatorin, isoimperatorin, oxypeucedanin, and oxypeucedanin hydrate, as well as the hypolipidemic effects produced by bergapten and xanthotoxin [1].

lipid metabolism in vivo pharmacology metabolic profiling

Anticancer Candidate Prioritization: Peucedanin vs. Bergapten and Xanthotoxin in HL60 Leukemia Cell Apoptosis and Cell Cycle Arrest

A comparative evaluation of ten rare and known coumarins isolated from Peucedanum luxurians examined their effects on HL60 human leukemia cells, assessing apoptosis induction, proliferation inhibition, G1 cell cycle blockade, and RNA content reduction [1]. While all tested coumarins, including peucedanin, induced apoptosis (maximal at 48 h culture) and decreased proliferation in a time- and dose-dependent manner, the study explicitly identified bergapten and xanthotoxin as the best candidates for further evaluation as anticancer drugs [1].

cancer research apoptosis induction leukemia cell models

Chemical Scaffold Distinction: Peucedanin Substituted Furan Ring vs. Unsubstituted Linear Furanocoumarins

Peucedanin and 8-methoxypeucedanin are distinguished from other linear furanocoumarins by bearing substitution on the furan ring itself (isopropyl and methoxy at the 2- and 3-positions, respectively), whereas compounds such as bergapten, xanthotoxin, isopimpinellin, imperatorin, and isoimperatorin maintain an unsubstituted furan moiety with varying oxygenation patterns on the coumarin nucleus [1]. This structural distinction was explicitly noted in comparative antifeedant studies, where peucedanin and 8-methoxypeucedanin were grouped separately from the five 'active linear furanocoumarins' (bergapten, isopimpinellin, xanthotoxin, isoimperatorin, imperatorin) [1].

structure-activity relationship furanocoumarin chemistry natural product classification

ADMET Predictive Profile: In Silico Oral Bioavailability and Membrane Permeability Parameters

In silico ADMET profiling using admetSAR 2.0 predicts that peucedanin has a 98.5% probability of human intestinal absorption, an 87.5% probability of Caco-2 permeability, and a 52.9% probability of human oral bioavailability [1]. The compound is predicted to be a non-substrate for CYP3A4 (58.3% probability) and CYP2D6 (69.1% probability), though it may inhibit OATP1B1 (94.1%) and OATP1B3 (95.7%) transporters [1].

ADMET prediction drug-likeness oral bioavailability

Physicochemical Properties: Water Solubility and Lipophilicity (XlogP) of Peucedanin

Peucedanin exhibits estimated water solubility of approximately 18.09 mg/L at 25 °C [1] and a calculated XlogP of 3.40 [2], indicating substantial lipophilicity and poor aqueous solubility. The compound is described as practically insoluble in water and an extremely weak basic compound [3].

physicochemical characterization solubility profiling compound handling

Peucedanin (CAS 133-26-6): Evidence-Anchored Research and Industrial Application Scenarios


Chemical Ecology: Baseline Furanocoumarin for Plant-Insect Interaction Studies Requiring Minimal Antifeedant Activity

As demonstrated in Spodoptera littoralis dietary utilization bioassays, peucedanin produces only slight reductions in relative growth rate and relative consumption rate, in contrast to the severe postingestive toxicity exhibited by bergapten and imperatorin [1]. This mild activity profile positions peucedanin as an appropriate baseline or control compound in plant-insect interaction studies where a furanocoumarin scaffold is required but strong antifeedant effects would confound interpretation of other experimental variables [1].

In Vivo Metabolic Pharmacology: Furanocoumarin Probe with Neutral Plasma Lipid Effects

In rat plasma studies of linear-type furanocoumarins, peucedanin belongs to the subgroup of compounds (alongside isopimpinellin and others) that produce no detectable alteration in any lipid fraction, whereas bergapten and xanthotoxin produce hypolipidemia and imperatorin and oxypeucedanin produce hyperlipidemia [2]. Researchers conducting in vivo metabolic or toxicological investigations where confounding lipid modulation must be minimized should preferentially select peucedanin over the metabolically active furanocoumarin analogs [2].

Structure-Activity Relationship Studies: Furan-Substituted Furanocoumarin Scaffold

Peucedanin is structurally distinct from the majority of commonly studied linear furanocoumarins due to its isopropyl and methoxy substitution directly on the furan ring, whereas analogs such as bergapten, xanthotoxin, and imperatorin bear an unsubstituted furan moiety with modifications on the coumarin nucleus [1]. This scaffold-level difference enables SAR investigations that isolate the contribution of furan ring substitution, providing a chemical probe complementary to the extensively characterized 5- and 8-oxygenated psoralen derivatives [1].

Radioprotection Research: DNA Damage Repair and Anti-Inflammatory Activity in Irradiated Pulmonary Epithelial Models

A patent application (CN121154624A) reports that peucedanin concentration-dependently promotes proliferation and reduces apoptosis in ionizing radiation-exposed pulmonary epithelial cells, significantly reduces γ-H2AX foci (a DNA double-strand break marker), promotes expression of DNA repair proteins, and inhibits TNF-α release to restore immune homeostasis [3]. For radiation biology researchers developing radioprotective agents, peucedanin's dual DNA repair and anti-inflammatory mechanism distinguishes it from conventional anti-inflammatory agents that lack DNA damage repair capability [3].

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